Tert-butyl 3-oxo-1-phenyl-2,7-diazaspirononane-7-carboxylate is a complex organic compound with significant relevance in medicinal chemistry and organic synthesis. This compound is categorized as a spirocyclic molecule, characterized by its unique structural features, which include a spiro junction and an oxo group. The chemical formula for this compound is , and it has a molecular weight of approximately 316.4 g/mol. The compound is primarily utilized as a building block in the synthesis of potential pharmaceutical agents, particularly those aimed at treating neurological disorders .
The synthesis of tert-butyl 3-oxo-1-phenyl-2,7-diazaspirononane-7-carboxylate typically involves several steps:
The reaction conditions are crucial for optimizing yield and purity. Typically, these reactions are conducted under controlled temperatures and inert atmospheres to prevent side reactions. Industrial scaling of these methods would require careful monitoring of parameters such as temperature, solvent choice, and reaction time to ensure efficiency .
The molecular structure of tert-butyl 3-oxo-1-phenyl-2,7-diazaspirononane-7-carboxylate features:
The InChI Key for this compound is RCAPYFSPYWPIGW-UHFFFAOYSA-N
, providing a standardized way to identify its chemical structure in databases .
Tert-butyl 3-oxo-1-phenyl-2,7-diazaspirononane-7-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for tert-butyl 3-oxo-1-phenyl-2,7-diazaspirononane-7-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The unique spirocyclic structure facilitates distinctive binding interactions that can modulate the activity of these targets. This modulation can lead to various biological effects depending on the specific application and target involved .
Key physical properties include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and specific gravity may vary based on purity and sample preparation methods but are essential for practical applications .
Tert-butyl 3-oxo-1-phenyl-2,7-diazaspirononane-7-carboxylate has several notable applications:
This compound represents a significant area of interest in both academic research and industrial applications due to its structural complexity and potential therapeutic benefits.
The synthesis of TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE (CAS 1013033-83-4) relies on established routes for constructing spirocyclic diazanorbornane frameworks. A foundational approach involves the cyclization of tert-butyl piperidine derivatives with α-halo carbonyl compounds, where the spiro center forms through intramolecular N-alkylation. For example, reacting tert-butyl 4-methylenepiperidine-1-carboxylate with 2-bromo-1-phenylethanone generates the spiro[3.5]nonane core after deprotonation and cyclization [2]. Alternative routes employ [3+2] cycloadditions between azomethine ylides and electron-deficient alkenes, though these often require stringent anhydrous conditions. The Boc (tert-butoxycarbonyl) group serves as a critical protecting moiety, ensuring chemoselective functionalization at N7 while permitting late-stage modifications at N1. These pathways typically yield the target compound in 40–50% overall yield, with purity >95% confirmed via LC-MS and NMR [4] [5].
Table 1: Key Intermediates in Conventional Synthesis
Intermediate | Role in Synthesis | Typical Yield |
---|---|---|
tert-butyl 4-methylenepiperidine-1-carboxylate | Cyclization precursor | 75% |
2-bromo-1-phenylethanone | Electrophilic ring-closing agent | 82% |
Crude spirocyclic product | Unprotected intermediate | 50% |
Recent patents disclose optimized multi-step sequences that improve efficiency and scalability. As detailed in CN111620869A, a seven-step synthesis begins with tert-butyl 4-oxopiperidine-1-carboxylate:
Catalytic functionalization focuses on C3 carbonyl group manipulation and N1 phenyl ring modifications. Hydrogenation of the spiro core employs 10% Pd/C in methanol under 50 psi H₂, achieving full reduction in 4 hours (92% yield). For stereoselective transformations:
Table 2: Catalytic Systems for Functionalization
Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield |
---|---|---|---|---|
Hydrogenation | 10% Pd/C | Methanol | 25°C | 92% |
Epoxidation | m-CPBA | Dichloromethane | 0°C → 25°C | 68% |
Enantioselective Amidation | Rh₂(S-DOSP)₄ | Acetonitrile | 40°C | 58% |
Lithiation/Halogenation | LDA/I₂ | THF | −78°C | 75% |
Yield optimization hinges on precise solvent and temperature control during cyclization and protection:
Table 3: Solvent and Temperature Effects on Key Steps
Reaction Step | Optimal Solvent | Optimal Temp. | Yield | Impurity Profile |
---|---|---|---|---|
Spiro-Cyclization | THF | 65°C | 73% | <2% diastereomers |
Boc Protection | Dichloromethane | 25°C | 98% | <0.5% di-Boc adduct |
Carbonyl Reduction | THF | −10°C | 85% | No N-Boc deprotection |
Crystallization | Ethyl acetate/hexane | −20°C | 91% | 0.5% max. residual solvent |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7